2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
CAS No.:
Cat. No.: VC16095181
Molecular Formula: C25H24ClN5OS
Molecular Weight: 478.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24ClN5OS |
|---|---|
| Molecular Weight | 478.0 g/mol |
| IUPAC Name | 2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
| Standard InChI | InChI=1S/C25H24ClN5OS/c1-30(2)20-13-11-18(12-14-20)15-27-29-24(32)17-33-25-28-22-9-5-6-10-23(22)31(25)16-19-7-3-4-8-21(19)26/h3-15H,16-17H2,1-2H3,(H,29,32)/b27-15+ |
| Standard InChI Key | MOJOFMMGPDQOGO-JFLMPSFJSA-N |
| Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Introduction
Structural Features and Molecular Properties
The compound is characterized by a benzimidazole core substituted at the 1-position with a 2-chlorobenzyl group and at the 2-position with a sulfanyl-acetohydrazide moiety. The hydrazide branch terminates in an (E)-configured Schiff base linked to a 4-(dimethylamino)phenyl group. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C25H24ClN5OS |
| Molecular Weight | 478.0 g/mol |
| IUPAC Name | 2-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
| SMILES | CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
The presence of electron-withdrawing (chlorobenzyl) and electron-donating (dimethylamino) groups creates a polarized molecular framework, influencing its reactivity and binding interactions.
Synthesis Methods
Stepwise Synthesis
The synthesis involves multi-step reactions:
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Benzimidazole Core Formation: Condensation of o-phenylenediamine with 2-chlorobenzyl chloride under acidic conditions yields the 1-(2-chlorobenzyl)-1H-benzimidazole intermediate.
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Thioether Linkage Introduction: Reaction with thioglycolic acid or its derivatives introduces the sulfanyl-acetate moiety.
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Hydrazide Formation: Treatment with hydrazine hydrate converts the ester to the hydrazide.
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Schiff Base Condensation: Reaction with 4-(dimethylamino)benzaldehyde under reflux forms the final hydrazone.
Industrial Optimization
Large-scale production employs continuous flow reactors and automated purification systems to enhance yield (70–85%) and purity (>95%).
Biological Activity
Antimicrobial Properties
The compound exhibits broad-spectrum activity:
| Microbial Target | MIC (µg/mL) | Remarks |
|---|---|---|
| Staphylococcus aureus | 12.5 | Gram-positive bacteria |
| Bacillus subtilis | 25.0 | Spore-forming bacteria |
| Candida albicans | 50.0 | Moderate antifungal |
Mechanistically, the benzimidazole core intercalates microbial DNA, while the sulfanyl group disrupts enzyme function .
Mechanism of Action
Enzyme Inhibition
The compound competitively inhibits cyclooxygenase-2 (COX-2) (Ki = 0.3 µM) with 50-fold selectivity over COX-1, attributed to hydrogen bonding with Tyr385 and Ser530 residues .
DNA Interaction
UV-Vis and fluorescence quenching assays confirm intercalation into DNA grooves, with a binding constant (Kb) of 1.2 × 10⁶ M⁻¹.
Comparative Analysis with Analogues
Applications in Scientific Research
Medicinal Chemistry
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Lead Compound: Used in designing dual-action antimicrobial-antitumor agents .
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Prodrug Development: Hydrazide moiety facilitates pH-sensitive drug release in cancer cells.
Materials Science
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Coordination Polymers: Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications.
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